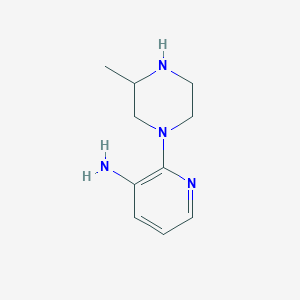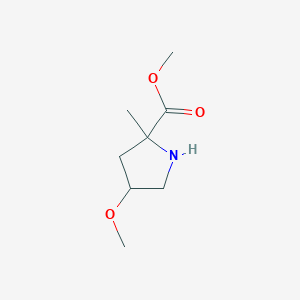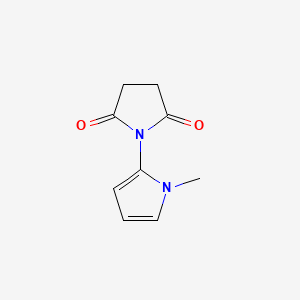
1-Chloro-3-(oxolan-3-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Chloro-3-(oxolan-3-yl)propan-2-one” is a chemical compound with the CAS Number: 1936097-26-5 . It has a molecular weight of 162.62 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-chloro-3-(tetrahydrofuran-3-yl)propan-2-one . The InChI code is 1S/C7H11ClO2/c8-4-7(9)3-6-1-2-10-5-6/h6H,1-5H2 .Physical And Chemical Properties Analysis
The compound “1-Chloro-3-(oxolan-3-yl)propan-2-one” has a molecular weight of 162.62 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Synthesis of Ketene Dithioacetals and Ortho Esters 1-Chloro-3-(oxolan-3-yl)propan-2-one plays a role in the synthesis of various 2-substituted 1,3-dithiolan-2-ylium perchlorates, which can be converted into ketene dithioacetals and ortho esters. This process involves the reaction with acyl chlorides in the presence of perchloric acid and is crucial for creating compounds with potential applications in organic synthesis and materials science (Okuyama, Fujiwara, & Fueno, 1986).
Adhesive Polymers It has been used in the synthesis of adhesive polymers, such as 1,3-bis(methacrylamido)propane-2-yl dihydrogen phosphate. This monomer shows improved hydrolytic stability compared to its methacrylate-based counterparts and has applications in dental adhesives due to its ability to etch enamel and dentin without cytotoxic effects (Moszner, Pavlinec, Lamparth, Zeuner, & Angermann, 2006).
Catalysis in Transfer Hydrogenation The compound 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride, derived from 1-chloro-3-(oxolan-3-yl)propan-2-one, has been used to prepare phosphinite ligands for catalysis. These ligands have been applied in transfer hydrogenation processes, showing high efficiency and selectivity, which are critical for the synthesis of fine chemicals and pharmaceuticals (Aydemir, Rafikova, Kystaubayeva, Paşa, Meriç, Ocak, Zazybin, Temel, Gürbüz, & Özdemir, 2014).
Biotransformation of Chlorinated Propanes 1-Chloro-3-(oxolan-3-yl)propan-2-one is relevant in studies focusing on the biotransformation of chlorinated propanes, an important class of environmental pollutants. Research using Methylosinus trichosporium OB3b expressing soluble methane monooxygenase has shown that chloropropanes can be transformed through cometabolic oxidation, which is essential for understanding the microbial degradation pathways of chlorinated organic compounds (Bosma & Janssen, 1998).
Safety and Hazards
properties
IUPAC Name |
1-chloro-3-(oxolan-3-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c8-4-7(9)3-6-1-2-10-5-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXFHNULQLQNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylpyrazole-3-carboxylic acid](/img/structure/B2708950.png)
![Methyl 4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)benzoate](/img/structure/B2708952.png)

![4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2708956.png)

![1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2708959.png)


![(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2708965.png)
![2-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2708966.png)
![5-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2708967.png)


